4-Phenylthiazol-2-thiol

Übersicht

Beschreibung

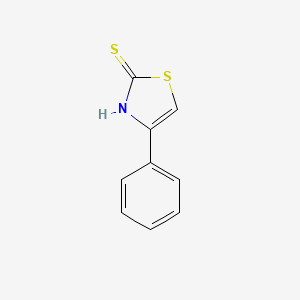

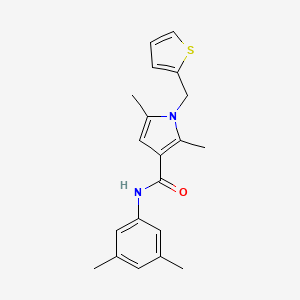

4-Phenylthiazol-2-thiol ist eine heterocyclische Verbindung mit der Summenformel C9H7NS2 und einer Molekülmasse von 193,29 g/mol . Sie verfügt über einen Thiazolring, der an der 4-Position mit einer Phenylgruppe und an der 2-Position mit einer Thiolgruppe substituiert ist. Diese Verbindung ist für ihre vielfältigen biologischen Aktivitäten bekannt und wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

4-Phenylthiazole-2-thiol has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antibacterial, antifungal, and antiviral properties.

Medicine: Explored for potential therapeutic applications, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Wirkmechanismus

Target of Action

Thiazole derivatives, which include 4-phenylthiazole-2-thiol, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, potentially altering cellular processes .

Biochemical Pathways

Thiazole derivatives, however, are known to influence a variety of biological pathways, indicating a broad pharmacological spectrum .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, suggesting they induce a range of cellular responses .

Biochemische Analyse

Biochemical Properties

4-Phenylthiazole-2-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial, antifungal, and antioxidant activities . The compound’s interaction with enzymes such as oxidoreductases and transferases can lead to the modulation of redox states and the transfer of functional groups, respectively. These interactions are essential for its biological activity and therapeutic potential.

Cellular Effects

4-Phenylthiazole-2-thiol influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy.

Molecular Mechanism

The molecular mechanism of 4-Phenylthiazole-2-thiol involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation . For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 4-Phenylthiazole-2-thiol can induce changes in gene expression by interacting with transcriptional regulators, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Phenylthiazole-2-thiol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-Phenylthiazole-2-thiol can maintain its biological activity over extended periods, although its efficacy may decrease due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Phenylthiazole-2-thiol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

4-Phenylthiazole-2-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, it may enhance or inhibit the activity of enzymes involved in oxidative stress responses, thereby affecting the cellular redox state. These interactions are crucial for understanding the compound’s metabolic effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-Phenylthiazole-2-thiol within cells and tissues are essential for its biological activity . The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and efficacy, as well as its potential side effects. Understanding the transport and distribution mechanisms is critical for optimizing the compound’s therapeutic use.

Subcellular Localization

4-Phenylthiazole-2-thiol exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 4-Phenylthiazole-2-thiol is crucial for understanding its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

4-Phenylthiazol-2-thiol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 2-Bromacetophenon mit Thioharnstoff in Gegenwart einer Base wie Natriumhydroxid, um den Thiazolring zu bilden . Die Reaktion verläuft typischerweise unter Rückflussbedingungen in Ethanol oder einem anderen geeigneten Lösungsmittel.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound verwenden oft ähnliche Synthesewege, sind aber für die Produktion in großem Maßstab optimiert. Dazu kann die Verwendung von Durchflussreaktoren und effizienteren Reinigungsverfahren gehören, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann zu Disulfiden oder Sulfonsäuren oxidiert werden.

Reduktion: Die Verbindung kann zu dem entsprechenden Thiazolin-Derivat reduziert werden.

Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen.

Wichtige gebildete Produkte

Oxidation: Disulfide oder Sulfonsäuren.

Reduktion: Thiazolin-Derivate.

Substitution: Bromierte oder nitrierte Phenylthiazol-Derivate.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen eingesetzt.

Biologie: Für seine antibakteriellen, antifungalen und antiviralen Eigenschaften untersucht.

Medizin: Für potenzielle therapeutische Anwendungen, darunter Antikrebs- und entzündungshemmende Aktivitäten, erforscht.

Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und -wegen. Zum Beispiel wurde gezeigt, dass es die Aktivität bestimmter Enzyme durch Bindung an ihre aktiven Zentren hemmt. Diese Bindung kann die normale Funktion des Enzyms stören und zu den beobachteten biologischen Effekten führen . Zusätzlich kann die Thiolgruppe der Verbindung kovalente Bindungen mit nucleophilen Stellen an Proteinen bilden, was zusätzlich zu ihrer biologischen Aktivität beiträgt .

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenylthiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiazoline derivative.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiazoline derivatives.

Substitution: Brominated or nitrated phenylthiazole derivatives.

Vergleich Mit ähnlichen Verbindungen

4-Phenylthiazol-2-thiol kann mit anderen Thiazol-Derivaten verglichen werden, wie zum Beispiel:

2-Mercapto-4-phenylthiazol: Ähnlich in der Struktur, aber mit unterschiedlichen Substituenten, was zu Variationen in der biologischen Aktivität führt.

4-Phenylthiazol-2-thion: Enthält eine Thiongruppe anstelle einer Thiolgruppe, was sich auf seine Reaktivität und biologischen Eigenschaften auswirken kann.

Diese Vergleiche unterstreichen die Einzigartigkeit von this compound in Bezug auf seine spezifischen Substituenten und die daraus resultierenden biologischen Aktivitäten .

Eigenschaften

IUPAC Name |

4-phenyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCKHTAVNBPQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062181 | |

| Record name | 4-Phenyl-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Mercapto-4-phenylthiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2103-88-0 | |

| Record name | 2-Mercapto-4-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Thiazolethione, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylthiazole-2-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Thiazolethione, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenyl-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylthiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-tert-butylphenyl)-2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide](/img/structure/B1223546.png)

![N-(3-chloro-2-methylphenyl)-2-[(2-fluorophenyl)methylamino]acetamide](/img/structure/B1223547.png)

![1-[1-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]-3-phenylthiourea](/img/structure/B1223554.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-2-[[5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1223558.png)

![3-[(4-Methylphenyl)sulfamoyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1223559.png)

![2-[3-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]indol-1-yl]acetic acid](/img/structure/B1223560.png)

![[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-(3,4-dichlorophenyl)methanone](/img/structure/B1223568.png)

![6-(4-bromophenyl)-3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B1223569.png)